2-(3-Cyclopropylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopropylphenyl)acetic acid is an organic compound with the molecular formula C11H12O2. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropylphenyl)acetic acid typically involves the cyclopropanation of a suitable phenylacetic acid derivative. One common method includes the reaction of 3-cyclopropylbenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropylphenyl ketones, while reduction can produce cyclopropylphenyl alcohols .
Scientific Research Applications
2-(3-Cyclopropylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Cyclopropylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The cyclopropyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: A simpler analog with a cyclopropyl group attached directly to the acetic acid moiety.
Cyclopropanecarboxylic acid: Another related compound with a cyclopropyl group attached to a carboxylic acid.
Uniqueness
2-(3-Cyclopropylphenyl)acetic acid is unique due to the presence of both a cyclopropyl group and a phenyl ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Properties
IUPAC Name |
2-(3-cyclopropylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBIGITZNWWSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540440-87-6 |
Source
|
Record name | 2-(3-cyclopropylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.